molecular formula C32H59NO4P+ B2461240 CholPC CAS No. 65956-64-1

CholPC

Cat. No.: B2461240
CAS No.: 65956-64-1
M. Wt: 552.8 g/mol
InChI Key: MWEZHNCHKXEIBJ-UHFFFAOYSA-O
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Description

CholPC, also known as cholesteryl phosphocholine, is a compound that forms stable, fluid bilayers with ceramides . This formulation has been shown to be more potent than solvent-delivered (DMSO) formulations of C6 Ceramide in inhibiting proliferation, inducing apoptosis, and disturbing calcium homeostasis .


Synthesis Analysis

This compound was prepared by chemical synthesis and its interactions with small (ceramide and cholesterol) and large headgroup (sphingomyelin (SM) and phosphatidylcholine) colipids in bilayer membranes were studied .


Molecular Structure Analysis

The molecular formula of this compound is C32H58NO4P . It has a hydrophobic region and a large polar head group .


Chemical Reactions Analysis

This compound forms bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . The extruded bilayers appear to be fluid, although highly ordered, even when the ceramide has an N-linked palmitoyl acyl chain .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 551.78 . It is not hygroscopic or light-sensitive . It has a stability of 1 year and should be stored at -20°C .

Scientific Research Applications

Interactions with Membrane Lipids

Cholesteryl phosphocholine (CholPC) has been extensively studied for its interactions with various membrane lipids. Lönnfors et al. (2013) prepared this compound through chemical synthesis and examined its interactions with small (ceramide and cholesterol) and large headgroup (sphingomyelin and phosphatidylcholine) colipids in bilayer membranes. They found that this compound could form bilayers with both ceramides and cholesterol. Their research suggests that this compound markedly destabilizes the gel phase of large headgroup lipids and is less efficient than cholesterol in ordering the acyl chains in POPC bilayers. This study provides valuable insights into the molecular interactions between this compound and other lipids, contributing to our understanding of membrane dynamics and structure (Lönnfors et al., 2013).

Role in Chondrogenesis

This compound has implications in the field of chondrogenesis. Haider et al. (2008) investigated the chondrocytic differentiation and cartilage matrix accumulation of human mesenchymal stem cells (hMSCs) in the context of a recombinant silk-elastinlike protein polymer. Their findings reveal the potential of using materials like SELP-47 K hydrogel, which might interact with molecules like this compound, for scaffolding in chondrogenesis. This research paves the way for developing new materials and methods in tissue engineering and regenerative medicine (Haider et al., 2008).

Interactions with Proteins

This compound also plays a role in the interactions with proteins involved in cellular processes. Kuriyama et al. (2002) studied a kinesin-like protein CHO1, which interacts with the actin cytoskeleton. This research, although not directly mentioning this compound, highlights the complex interplay of lipids and proteins in cell division and cytokinesis, hinting at the potential involvement of lipid-protein interactions in these processes. Such studies contribute to a broader understanding of cellular mechanics and could indirectly relate to the roles of specific lipids like this compound (Kuriyama et al., 2002).

Mechanism of Action

Target of Action

It’s known that cholpc forms bilayers with both ceramides and cholesterol . This suggests that its targets could be cellular membranes or membrane-associated proteins.

Mode of Action

This compound interacts with its targets by forming bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . This interaction could alter the physical properties of the membranes, potentially influencing the function of membrane-associated proteins.

Pharmacokinetics

Its solubility in water is 83-86 vol% at 20℃ and ph 59-68 , which could influence its absorption and distribution in the body.

Result of Action

Given its ability to form bilayers with ceramides and cholesterol , it could potentially influence the structure and function of cellular membranes.

Action Environment

Environmental factors such as temperature and pH could influence the action, efficacy, and stability of this compound. For instance, its solubility in water is influenced by both temperature and pH . These factors could potentially affect its absorption, distribution, and overall pharmacokinetics.

Future Directions

The future directions of CholPC research could involve further exploration of its interactions with ceramides and other membrane lipids . Additionally, its potential applications in cell culture delivery studies could be investigated further .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of CholPC can be achieved through a multi-step process involving the reaction of choline chloride with cholesterol and phosphorus oxychloride.", "Starting Materials": [ "Choline chloride", "Cholesterol", "Phosphorus oxychloride", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Choline chloride is dissolved in methanol and added dropwise to a solution of cholesterol in diethyl ether.", "The resulting mixture is stirred at room temperature for several hours to allow for the formation of a choline-cholesterol complex.", "Phosphorus oxychloride is then added to the mixture and the reaction is allowed to proceed for several hours at room temperature.", "The reaction mixture is then quenched with a solution of sodium bicarbonate and extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield a crude product, which is purified by column chromatography using a mixture of diethyl ether and hexane as the eluent.", "The purified product is then dissolved in hydrochloric acid and the resulting solution is evaporated to dryness to yield the final product, CholPC." ] }

CAS No.

65956-64-1

Molecular Formula

C32H59NO4P+

Molecular Weight

552.8 g/mol

IUPAC Name

2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C32H58NO4P/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-38(34,35)36-21-20-33(6,7)8)16-18-31(25,4)30(27)17-19-32(28,29)5/h12,23-24,26-30H,9-11,13-22H2,1-8H3/p+1

InChI Key

MWEZHNCHKXEIBJ-UHFFFAOYSA-O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C

solubility

soluble

Origin of Product

United States

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